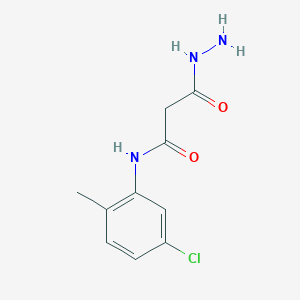![molecular formula C12H11N3O2S B14458669 Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- CAS No. 74028-12-9](/img/structure/B14458669.png)
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a pyridinylmethylene group attached to the amino group of the benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- typically involves the reaction of benzenesulfonamide with a pyridinylmethylene precursor. One common method involves the condensation reaction between benzenesulfonamide and 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in cell proliferation and growth. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of carbonic anhydrase can reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- 4-[(4-Imidazo[1,2-a]Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
74028-12-9 |
|---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c13-18(16,17)12-6-4-10(5-7-12)15-9-11-3-1-2-8-14-11/h1-9H,(H2,13,16,17) |
InChI Key |
RZWMFWOJVKVDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
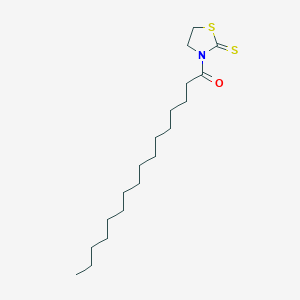
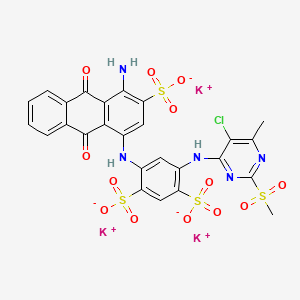

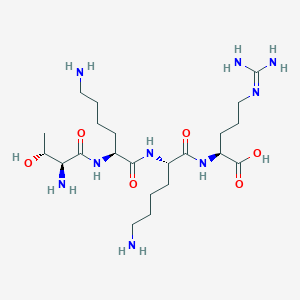


![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
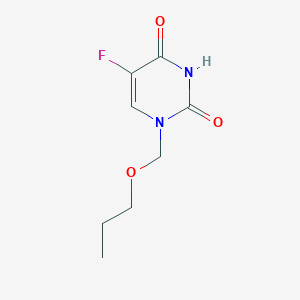

![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
